Cas no 501441-85-6 (methyl 5-(1-aminoethyl)thiophene-2-carboxylate)

methyl 5-(1-aminoethyl)thiophene-2-carboxylate structure
501441-85-6 structure
Product Name:methyl 5-(1-aminoethyl)thiophene-2-carboxylate
CAS No:501441-85-6
MF:C8H11NO2S
MW:185.24344086647
CID:1559992
PubChem ID:58418200
Update Time:2025-11-02

methyl 5-(1-aminoethyl)thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenecarboxylic acid, 5-(1-aminoethyl)-, methyl ester
    • methyl 5-(1-aminoethyl)thiophene-2-carboxylate
    • SCHEMBL2406988
    • EN300-1826057
    • 501441-85-6
    • Inchi: 1S/C8H11NO2S/c1-5(9)6-3-4-7(12-6)8(10)11-2/h3-5H,9H2,1-2H3
    • InChI Key: HUXJXBNTRLZNFA-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OC)=CC=C1C(C)N

Computed Properties

  • Exact Mass: 185.05113
  • Monoisotopic Mass: 185.05104977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 80.6Ų

Experimental Properties

  • PSA: 52.32

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Additional information on methyl 5-(1-aminoethyl)thiophene-2-carboxylate

Research Brief on Methyl 5-(1-aminoethyl)thiophene-2-carboxylate (CAS: 501441-85-6)

Methyl 5-(1-aminoethyl)thiophene-2-carboxylate (CAS: 501441-85-6) is a thiophene-based compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its utility as a versatile building block for the synthesis of bioactive molecules, particularly in the context of kinase inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic pathways, biological activities, and potential therapeutic applications.

A recent study published in the Journal of Medicinal Chemistry investigated the role of methyl 5-(1-aminoethyl)thiophene-2-carboxylate as a key intermediate in the synthesis of novel kinase inhibitors. The study demonstrated that the compound's thiophene core and aminoethyl side chain provide a unique scaffold for interacting with the ATP-binding site of various kinases. Researchers successfully derivatized the compound to produce a series of inhibitors with nanomolar potency against specific kinase targets, underscoring its potential in oncology drug development.

In addition to its applications in kinase inhibition, methyl 5-(1-aminoethyl)thiophene-2-carboxylate has also been explored for its antimicrobial properties. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a lead compound for novel antibiotic development.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of methyl 5-(1-aminoethyl)thiophene-2-carboxylate. A team at the University of Cambridge developed a more efficient and scalable synthetic route, reducing the number of steps and improving overall yield. This innovation is particularly relevant for industrial-scale production, as it addresses previous challenges associated with the compound's synthesis.

Looking ahead, methyl 5-(1-aminoethyl)thiophene-2-carboxylate continues to be a compound of interest in drug discovery pipelines. Its structural versatility and demonstrated biological activities make it a promising candidate for further development. Future research directions may include exploring its potential in other therapeutic areas, such as neurodegenerative diseases or inflammatory disorders, as well as investigating its pharmacokinetic properties to assess its suitability as a drug candidate.

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